molecular formula C14H22N2 B14898246 (S)-1-Benzyl-6,6-dimethylpiperidin-3-amine

(S)-1-Benzyl-6,6-dimethylpiperidin-3-amine

Cat. No.: B14898246
M. Wt: 218.34 g/mol
InChI Key: SWLVJRPGACPDIT-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl-6,6-dimethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-6,6-dimethylpiperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 6,6-dimethylpiperidine.

    Nucleophilic Substitution: Benzyl chloride undergoes nucleophilic substitution with 6,6-dimethylpiperidine in the presence of a base, such as sodium hydroxide, to form the desired product.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzyl-6,6-dimethylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(S)-1-Benzyl-6,6-dimethylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-6,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmitter regulation.

    Pathways: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparison with Similar Compounds

    ®-1-Benzyl-6,6-dimethylpiperidin-3-amine: The enantiomer of the compound with different stereochemistry.

    1-Benzylpiperidine: A structurally similar compound with a different substitution pattern.

    6,6-Dimethylpiperidine: A simpler analog without the benzyl group.

Uniqueness: (S)-1-Benzyl-6,6-dimethylpiperidin-3-amine is unique due to its specific chiral configuration and the presence of both benzyl and dimethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(3S)-1-benzyl-6,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-14(2)9-8-13(15)11-16(14)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3/t13-/m0/s1

InChI Key

SWLVJRPGACPDIT-ZDUSSCGKSA-N

Isomeric SMILES

CC1(CC[C@@H](CN1CC2=CC=CC=C2)N)C

Canonical SMILES

CC1(CCC(CN1CC2=CC=CC=C2)N)C

Origin of Product

United States

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